molecular formula C14H18N2 B13523261 1-methyl-4-(piperidin-3-yl)-1H-indole

1-methyl-4-(piperidin-3-yl)-1H-indole

Cat. No.: B13523261
M. Wt: 214.31 g/mol
InChI Key: WHZJBEMBTDOZNO-UHFFFAOYSA-N
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Description

1-methyl-4-(piperidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a piperidine ring attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(piperidin-3-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and piperidine.

    Alkylation: The indole core is alkylated at the nitrogen position using methyl iodide or a similar methylating agent.

    Coupling Reaction: The piperidine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: The synthesis is carried out in large reactors where the reaction conditions such as temperature, pressure, and solvent are carefully controlled.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(piperidin-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups such as halogens or nitro groups are introduced using reagents like halogenating agents or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-methyl-4-(piperidin-3-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(piperidin-3-yl)-1H-indole involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(piperidin-4-yl)-1H-indole
  • 1-methyl-4-(piperidin-2-yl)-1H-indole
  • 1-methyl-4-(piperidin-3-yl)-2H-indole

Uniqueness

1-methyl-4-(piperidin-3-yl)-1H-indole is unique due to its specific substitution pattern on the indole core and the position of the piperidine ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-4-piperidin-3-ylindole

InChI

InChI=1S/C14H18N2/c1-16-9-7-13-12(5-2-6-14(13)16)11-4-3-8-15-10-11/h2,5-7,9,11,15H,3-4,8,10H2,1H3

InChI Key

WHZJBEMBTDOZNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C3CCCNC3

Origin of Product

United States

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